molecular formula C27H28FNO4 B14989282 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide

Cat. No.: B14989282
M. Wt: 449.5 g/mol
InChI Key: WELMAYVPNYLNDO-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromene core, a tert-butyl group, and a fluorophenyl ethyl acetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromene core, introduction of the tert-butyl group, and subsequent attachment of the fluorophenyl ethyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and continuous production, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
  • 3-tert-Butyl-4-hydroxyanisole
  • 2-tert-Butyl-4-methoxyphenol

Uniqueness

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide is unique due to its specific structural features, such as the combination of the furochromene core with the fluorophenyl ethyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H28FNO4

Molecular Weight

449.5 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C27H28FNO4/c1-15-12-21-24(25-23(15)19(14-32-25)27(3,4)5)16(2)18(26(31)33-21)13-22(30)29-11-10-17-8-6-7-9-20(17)28/h6-9,12,14H,10-11,13H2,1-5H3,(H,29,30)

InChI Key

WELMAYVPNYLNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3F)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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